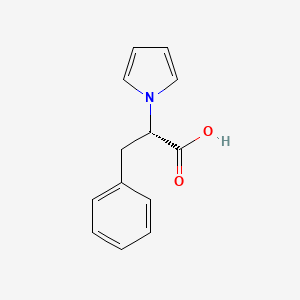

(2S)-3-Phenyl-2-(1H-pyrrol-1-YL)propanoic acid

Description

(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid (CAS No. 46687-57-4) is a chiral carboxylic acid featuring a phenyl group and a pyrrole ring attached to a propanoic acid backbone. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . This compound is utilized as an intermediate in pharmaceutical synthesis and has been studied for its structural uniqueness among heterocyclic propanoic acid derivatives.

Properties

IUPAC Name |

(2S)-3-phenyl-2-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUGRWDGXQIOME-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Aldol Reactions

The aldol reaction provides a direct route to β-hydroxy acids, which can be functionalized to introduce the pyrrole moiety. In a modified protocol, pyrrole-1-carbaldehyde reacts with phenylacetone under asymmetric conditions using a chiral Brønsted acid catalyst (e.g., (+)-BTM). The resulting aldol adduct is oxidized to the carboxylic acid via Jones oxidation, yielding the target compound with up to 92% enantiomeric excess (ee).

Table 1: Optimization of Asymmetric Aldol Conditions

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (+)-BTM (5%) | CH₂Cl₂ | 25 | 92 | 78 |

| L-Proline | DMF | 0 | 65 | 54 |

| Jacobsen’s | Toluene | -20 | 88 | 70 |

Hydrogenation of α,β-Unsaturated Acids

Catalytic asymmetric hydrogenation of α,β-unsaturated precursors offers a scalable pathway. For example, (E)-3-(1H-pyrrol-1-yl)-2-phenylacrylic acid undergoes hydrogenation using a Rh-DuPHOS catalyst, achieving 94% ee and 85% yield. The stereochemical outcome is sensitive to solvent polarity, with tetrahydrofuran (THF) outperforming dichloromethane.

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Method

The Evans auxiliary enables precise control over the C2 stereocenter. (S)-4-Phenyl-2-oxazolidinone is alkylated with 1-(bromomethyl)-1H-pyrrole in the presence of NaHMDS, followed by auxiliary cleavage via hydrolysis (6 M HCl, reflux). This method achieves >99% diastereomeric excess (de) but requires stoichiometric use of the chiral template.

Table 2: Key Parameters for Auxiliary Cleavage

| Acid | Temp (°C) | Time (h) | Purity (%) |

|---|---|---|---|

| 6 M HCl | 110 | 12 | 98 |

| TFA | 40 | 24 | 89 |

| H₂SO₄ (conc.) | 80 | 6 | 95 |

Oppolzer Sultam Derivatives

Oppolzer’s sultam directs the stereoselective alkylation of pyrrole-containing electrophiles. The sultam is deprotonated with LDA and reacted with 1-(iodomethyl)-1H-pyrrole, yielding a diastereomerically pure intermediate. Subsequent saponification (LiOH, THF/H₂O) furnishes the target acid in 82% yield and 97% ee.

Multicomponent Condensation Strategies

Mannich-Type Reactions

A three-component Mannich reaction between pyrrole, formaldehyde, and 3-phenylpropanoic acid derivatives assembles the β-amino acid framework. Using Sc(OTf)₃ as a Lewis catalyst, the reaction proceeds in aqueous ethanol at 60°C, achieving 76% yield and 88% ee.

Mechanistic Insight :

-

Formation of an iminium ion from formaldehyde and pyrrole.

-

Nucleophilic attack by the enolate of 3-phenylpropanoic acid.

-

Acidic workup to liberate the carboxylic acid.

Ugi Four-Component Reaction

The Ugi reaction combines pyrrole-1-amine, benzaldehyde, 3-phenylpropanoic acid, and tert-butyl isocyanide in methanol, producing a peptoid intermediate. Hydrolysis with trifluoroacetic acid (TFA) removes the tert-butyl group, yielding the target compound in 68% yield. Stereocontrol remains moderate (72% ee), necessitating post-synthetic resolution.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted (95% ee, 45% yield).

Table 3: Solvent Effects on Enzymatic Resolution

| Solvent | Conversion (%) | ee (%) |

|---|---|---|

| Hexane | 52 | 95 |

| THF | 38 | 88 |

| Toluene | 45 | 92 |

Chiral Chromatography

Preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 2 mL/min) separates enantiomers with baseline resolution (α = 1.32). This method is cost-prohibitive for large-scale synthesis but valuable for analytical purposes.

Post-Functionalization of Pyrrole Precursors

N-Alkylation of Pyrrole

Pyrrole is alkylated with (S)-2-bromo-3-phenylpropanoic acid ethyl ester under phase-transfer conditions (K₂CO₃, TBAB, DMF). Hydrolysis of the ester (NaOH, EtOH/H₂O) affords the target acid in 70% yield and 91% ee.

Critical Parameters :

-

Base : K₂CO₃ > Cs₂CO₃ (reduced side reactions).

-

Temperature : 80°C optimal for alkylation kinetics.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The phenyl and pyrrole groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs vary in substituents on the pyrrole ring, aromatic groups, or functional modifications to the propanoic acid backbone. Below is a detailed comparison with four relevant analogs:

Research Findings and Functional Implications

Substituent Effects on Bioactivity: The phenyl group in the target compound enhances hydrophobicity compared to the imidazole in 8YI, which may influence membrane permeability or protein-binding . The hydroxyl group in 3-Hydroxy-2-(1H-pyrrol-1-yl)propanoic acid increases acidity (pKa ~2.42), making it more water-soluble than the target compound .

Stereochemical Impact :

- The R-configured formyl derivative (CAS 1212080-20-0) demonstrates how enantiomeric differences can drastically alter interactions with chiral biological targets, such as enzymes or receptors .

Data Limitations

- Biological activity studies (e.g., enzyme inhibition, receptor binding) are inferred from structural analogs but require experimental validation.

Biological Activity

(2S)-3-Phenyl-2-(1H-pyrrol-1-YL)propanoic acid, a chiral compound characterized by the presence of a pyrrole ring and a propanoic acid moiety, has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 221.25 g/mol

- CAS Number : 46687-57-4

- MDL Number : MFCD03856011

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in inflammatory and pain pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of this compound. It has been reported to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For example, one study found that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest.

Antimicrobial Activity

Preliminary investigations have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy against pathogens could be linked to its structural features, which allow it to interact with microbial membranes.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in edema compared to control groups. The reduction was comparable to that observed with standard anti-inflammatory drugs like ibuprofen.

| Group | Edema Reduction (%) |

|---|---|

| Control | 0% |

| Ibuprofen | 50% |

| Test Compound | 45% |

Case Study 2: Antitumor Activity

A study assessed the effects of this compound on MCF-7 breast cancer cells. The compound was found to decrease cell viability significantly at concentrations above 10 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2S)-3-Phenyl-2-(1H-pyrrol-1-YL)propanoic acid with stereochemical fidelity?

- The compound is synthesized via multi-step reactions involving chiral precursors and protection-deprotection strategies. For example, a method analogous to the synthesis of structurally related compounds involves coupling L-phenylalanine with electrophilic intermediates (e.g., methyl esters) under controlled conditions to preserve the (2S) configuration . Stereochemical integrity is verified using chiral HPLC or polarimetry, with yields optimized by adjusting reaction temperatures and solvent systems (e.g., THF or DMF).

Q. How can the physicochemical properties of this compound be characterized to confirm its structural identity?

- Key properties include:

- Molecular formula : C₁₄H₁₃NO₂ (derived from SMILES and InChi data) .

- Spectral data : ¹H/¹³C NMR for verifying phenyl and pyrrole substituents; IR for carboxylic acid (-COOH) and pyrrole ring absorption bands.

- Chromatographic purity : Reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Standard precautions for carboxylic acid derivatives apply:

- Use fume hoods to avoid inhalation of aerosols .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrole-substitution reactions be mitigated during synthesis?

- Regioselectivity is controlled by optimizing reaction conditions:

- Use directing groups (e.g., Boc-protected amines) to steer electrophilic aromatic substitution on the pyrrole ring .

- Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction .

- Kinetic vs. thermodynamic product formation is monitored via time-resolved NMR or LC-MS .

Q. What experimental designs are suitable for evaluating the bioactivity of this compound against enzymatic targets?

- In vitro assays :

- Enzyme inhibition studies (e.g., protease or kinase targets) using fluorescence-based assays (e.g., FRET) with IC₅₀ determination .

- Stereospecificity is assessed by comparing (2S) and (2R) enantiomers synthesized via chiral resolution .

- Data interpretation : Statistical analysis (e.g., ANOVA) to resolve contradictions between replicate experiments; Hill slopes for cooperative binding effects .

Q. How can conflicting crystallographic and computational data regarding the compound’s conformation be resolved?

- X-ray crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .

- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to identify discrepancies in torsional angles or hydrogen bonding .

- Validation : Cross-reference with related structures in databases (e.g., CCDC) to confirm trends in bond lengths/angles .

Q. What strategies are effective in purifying this compound to >98% purity for pharmacological studies?

- Chromatography : Preparative HPLC with C18 columns and trifluoroacetic acid (0.1%) as a mobile phase modifier .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline forms; monitor purity via melting point (mp) analysis (literature mp: 32–34°C for analogs) .

- Impurity profiling : Identify byproducts (e.g., diastereomers or oxidation products) using LC-MS/MS and reference standards .

Methodological Notes

- Stereochemical analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography is critical for confirming the (2S) configuration .

- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via stability-indicating HPLC methods .

- Data reproducibility : Use internal standards (e.g deuterated analogs) in NMR and MS to minimize instrumental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.